20S,24S-dihydroxydammer-25-en-3-one

stereochemistry X-ray crystallography absolute configuration

20S,24S-Dihydroxydammer-25-en-3-one (CAS 75069-59-9; molecular formula C30H50O3; molecular weight 458.70 g/mol) is a tetracyclic triterpenoid of the dammarane class. It is characterized by a dammer-25-ene core bearing hydroxy groups at C-20 and C-24 and an oxo group at C-3, with defined 24S stereochemistry.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B1257832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S,24S-dihydroxydammer-25-en-3-one
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC(=C)C(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)O
InChIInChI=1S/C30H50O3/c1-19(2)22(31)12-18-30(8,33)21-11-16-28(6)20(21)9-10-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24,31,33H,1,9-18H2,2-8H3/t20-,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1
InChIKeyWLFYAHQFDJKVSZ-QCIZWGLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20S,24S-Dihydroxydammer-25-en-3-one: A Defined 24S-Stereoisomeric Dammarane Triterpenoid with Cytotoxic Research Applications


20S,24S-Dihydroxydammer-25-en-3-one (CAS 75069-59-9; molecular formula C30H50O3; molecular weight 458.70 g/mol) is a tetracyclic triterpenoid of the dammarane class [1]. It is characterized by a dammer-25-ene core bearing hydroxy groups at C-20 and C-24 and an oxo group at C-3, with defined 24S stereochemistry [2]. The compound has been isolated from natural sources including the stems of Aglaia abbreviata, the leaves of Betula mandschurica, and the floral spikes of Betula platyphylla [3]. It is employed as a research reference standard in cytotoxic activity studies and natural product chemistry investigations .

Why 20S,24S-Dihydroxydammer-25-en-3-one Cannot Be Substituted by Other Dammarane Analogs in Structure-Activity Research


Dammarane-type triterpenoids are not functionally interchangeable due to pronounced stereochemistry-dependent and functional-group-dependent variations in biological activity. Published comparative cytotoxicity data across dammarane analogs demonstrate that the presence of a C-3 ketone moiety confers significantly stronger cytotoxic activity compared to 3β-oleate or 3β-hydroxy derivatives [1]. Furthermore, studies on related dammarane saponins show that C-24 stereoisomerism (24S vs. 24R) produces distinct biological response profiles, indicating that epimeric substitution can yield divergent research outcomes [2]. Natural dammarane triterpenoids as a class exhibit modest cytotoxic potency (many with IC50 > 100 μM), underscoring the importance of selecting a specific, structurally defined compound for reproducible structure-activity investigations rather than assuming class-level interchangeability [3].

Quantitative Comparative Evidence: 20S,24S-Dihydroxydammer-25-en-3-one vs. Alternative Dammarane Analogs


24S Stereochemical Configuration Defines a Distinct Structural Entity with Crystallographically Confirmed Absolute Configuration

20S,24S-Dihydroxydammer-25-en-3-one possesses a fully defined 24S stereochemical configuration, confirmed by X-ray crystallographic analysis [1]. The 24S epimer is a chemically distinct entity from its 24R counterpart; the 24R epimer of dihydroxydammar-25-en-3-one is not the same compound and carries different stereochemical properties. This absolute stereochemical assignment provides researchers with a fully characterized reference standard of unambiguous spatial structure, in contrast to stereochemically undefined or mixed-epimer preparations that may confound structure-activity analyses.

stereochemistry X-ray crystallography absolute configuration structural biology

C-3 Ketone Moiety: Structurally Implicated in Enhanced Cytotoxic Activity Among Dammarane Triterpenoids

20S,24S-Dihydroxydammer-25-en-3-one contains a C-3 ketone (oxo) group, a structural feature that class-level comparative data have shown to be essential for cytotoxic potency in dammarane-type triterpenoids [1]. In head-to-head cytotoxicity assays, 20S-hydroxydammar-24-en-3-on (compound 3, bearing a C-3 ketone) exhibited the strongest activity against MCF-7 breast cancer and B16-F10 melanoma cells, whereas analogs bearing 3β-oleate fatty acid ester groups (compounds 1 and 2) showed very weak or negligible cytotoxicity in the same assay system [1]. This establishes that the C-3 oxidation state (ketone vs. ester/hydroxy) is a critical determinant of dammarane cytotoxic activity, with ketone-bearing compounds demonstrating superior potency [1].

cytotoxicity SAR cancer cell lines triterpenoid

Predicted Physicochemical Profile Supports Experimental Handling with High Lipophilicity (XlogP 7.20) and Defined Solubility Parameters

20S,24S-Dihydroxydammer-25-en-3-one exhibits a predicted XlogP value of 7.20 and topological polar surface area (TPSA) of 57.50 Ų [1]. In comparison, the structurally related dammarane analog 20S,24S-epoxy-3α,25-dihydroxydammarane (a cyclic ether derivative) shows markedly different polarity and hydrogen-bonding capacity due to epoxide ring formation, which alters its chromatographic behavior and formulation requirements. The target compound is documented to be soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2], providing defined handling parameters. Additionally, its predicted ACD/LogD (pH 5.5 and pH 7.4) of 6.57 indicates consistent lipophilicity across physiological pH ranges.

physicochemical properties solubility logP formulation

Multi-Source Natural Occurrence Across Betula and Aglaia Genera Supports Broader Supply Chain Availability

20S,24S-Dihydroxydammer-25-en-3-one has been isolated from multiple taxonomically distinct plant sources, including Betula mandschurica (Far-Eastern birch) leaves [1], Aglaia abbreviata stems [2], and Betula platyphylla floral spikes . This multi-source occurrence across the Betulaceae and Meliaceae families distinguishes it from numerous dammarane analogs that are documented from only a single species or genus, such as compounds restricted solely to specific Aglaia species (e.g., 20S,24S-epoxy-3α,25-dihydroxydammarane reported exclusively from Aglaia cucullata stem bark) [3]. Broader natural distribution potentially translates to greater supply chain resilience and reduced procurement volatility compared to single-source natural products.

natural product sourcing isolation phytochemistry supply chain

Validated Research Applications for 20S,24S-Dihydroxydammer-25-en-3-one in Natural Product and Cytotoxicity Investigations


Structure-Activity Relationship Studies of Dammarane C-3 Oxidation State and C-24 Stereochemistry

Researchers investigating the pharmacophoric determinants of dammarane cytotoxicity can employ this compound as a defined 24S-epimeric reference bearing the biologically relevant C-3 ketone moiety. The crystallographically confirmed absolute configuration [1] and established C-3 ketone pharmacophore [2] support its use as a stereochemically defined comparator in SAR panels alongside 24R epimers, 3-hydroxy analogs, or epoxy derivatives to dissect the independent contributions of stereochemistry and oxidation state to observed bioactivity.

Reference Standard for Natural Product Dereplication and Phytochemical Fingerprinting

Analytical laboratories and natural product chemistry groups can utilize 20S,24S-Dihydroxydammer-25-en-3-one as a chromatographic and spectroscopic reference standard for the dereplication of dammarane-containing extracts from Betula and Aglaia species. Its documented isolation from multiple plant sources [3] supports its application in comparative metabolomic profiling and chemotaxonomic studies across the Betulaceae and Meliaceae families.

In Vitro Cytotoxicity Screening Panels Against Human Cancer Cell Lines

This compound is applicable as a test article in cytotoxicity screening programs against human cancer cell lines . Given the class-level evidence that C-3 ketone-bearing dammaranes exhibit enhanced cytotoxic activity relative to ester or hydroxy analogs [2], it serves as a structurally rationalized candidate for inclusion in multi-compound screening panels aimed at identifying dammarane-derived leads with favorable activity profiles.

Physicochemical Profiling and Pre-Formulation Assessment of Lipophilic Triterpenoids

The established physicochemical parameters of 20S,24S-Dihydroxydammer-25-en-3-one—including XlogP 7.20, TPSA 57.50 Ų, and defined organic solvent solubility [4]—support its use as a model lipophilic triterpenoid in formulation development studies. Researchers assessing solubilization strategies, vehicle selection, or permeability characteristics for highly lipophilic natural products can employ this compound as a characterized reference material with documented handling parameters.

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